molecular formula C25H31N3O4S2 B8789687 Benzylbis[2-(tosylamino)ethyl]amine

Benzylbis[2-(tosylamino)ethyl]amine

Cat. No. B8789687
M. Wt: 501.7 g/mol
InChI Key: ZEJWEQZIMFOOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885363

Procedure details

To a solution of 141.2 g (0.741 mol) of p-toluenesulfonyl chloride in 250 ml of dichloromethane with 110 ml (0.8 mol) of triethylamine was added dropwise 68.0 g (0.352 mol) of 4-benzyl-1,4,7-triazaheptane in 75 ml of dichloromethane. After 2 hours, the solution was washed three times with water at pH 9, and the organic phase was dried with sodium sulfate and filtered. Evaporation gave an oil which was dissolved in about 450 ml of ethyl acetate. The solution was diluted with 200 ml of ether and left to stand at room temperature for 24 hours. The mixture was further diluted with about 50 ml of ether and refrigerated for another day. The product crystallized in massive prisms which were collected by filtration and dried under vacuum at 40° C. for 6 hours, yielding in the first crop 140 g (0.279 mol) of a colorless solid; melting point 87°-91° C. Mass spectrum (CI): m/e 502 (M+H) and 500 (M-H).
Quantity
141.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C(N([CH2:17][CH3:18])CC)C.[CH2:19]([N:26]([CH2:30][CH2:31][NH2:32])[CH2:27][CH2:28][NH2:29])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>ClCCl.C(OCC)(=O)C.CCOCC>[CH2:19]([N:26]([CH2:30][CH2:31][NH:32][S:7]([C:4]1[CH:5]=[CH:6][C:17]([CH3:18])=[CH:2][CH:3]=1)(=[O:9])=[O:8])[CH2:27][CH2:28][NH:29][S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:9])=[O:8])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
141.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCN)CCN
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed three times with water at pH 9
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil which
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand at room temperature for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
refrigerated for another day
CUSTOM
Type
CUSTOM
Details
The product crystallized in massive prisms which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CCNS(=O)(=O)C1=CC=C(C=C1)C)CCNS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.279 mol
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.